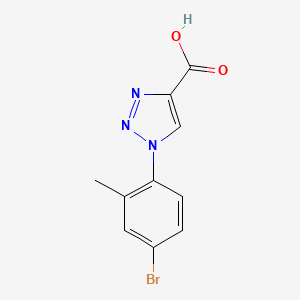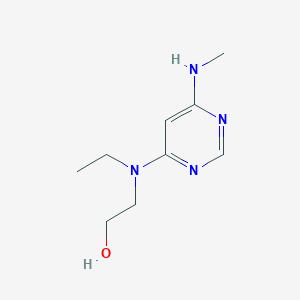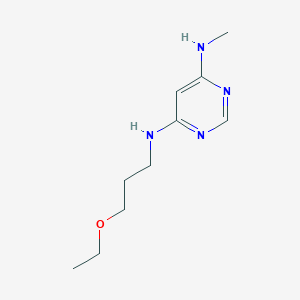
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), a bromine atom, and a methyl group (-CH3) attached to a phenyl ring (a six-membered carbon ring).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the bromine and methyl groups, and the addition of the carboxylic acid group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the carboxylic acid group. The bromine and methyl groups would be substituents on the phenyl ring. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the bromine atom could be involved in substitution reactions. The triazole ring might also undergo reactions, depending on the specific conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it somewhat polar, and the bromine atom could increase its molecular weight.Applications De Recherche Scientifique
- Scientific Field: Biochemistry
- Application : Synthesis of ferulic acid derivatives .
- Method : A series of ferulic acid derivatives containing a β-amino alcohol were designed and synthesized .
- Results : The EC50 values of compound D24 against Xanthomonas oryzae pv. oryzae (Xoo) was 14.5 μg/mL, which was better than that of bismerthiazol (BT, EC50 = 16.2 μg/mL) and thiodiazole copper (TC, EC50 = 44.5 μg/mL). The in vivo curative and protective activities of compound D24 against Xoo were 50.5% and 50.1%, respectively .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of 1-(4-Bromo-2-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-5-(3-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one .
- Method : The synthesis of this compound is not detailed in the source, but it likely involves a series of organic reactions .
- Results : The exact results or outcomes of this synthesis are not provided in the source .
-
Scientific Field: Synthetic Chemistry
- Application : Synthesis of 2H-indazoles .
- Method : The synthesis of 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : The exact results or outcomes of this synthesis are not provided in the source .
-
Scientific Field: Chemistry
-
Scientific Field: Organic Chemistry
- Application : Synthesis of 1-(4-Bromo-2-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-5-(3-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one .
- Method : The synthesis of this compound is not detailed in the source, but it likely involves a series of organic reactions .
- Results : The exact results or outcomes of this synthesis are not provided in the source .
-
Scientific Field: Synthetic Chemistry
- Application : Synthesis of 1H- and 2H-indazoles .
- Method : The synthesis of 1H- and 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : The exact results or outcomes of this synthesis are not provided in the source .
Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area.
Orientations Futures
Future research on this compound could involve studying its synthesis, its reactions, and its potential applications. For example, it could be investigated as a potential drug, or as a building block for more complex molecules.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and specific analysis, more information or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheet when handling chemicals.
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-4-7(11)2-3-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLSQKXEWVBBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















